2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-methoxyacetic acid
Description
IUPAC Nomenclature and Systematic Identification
The compound 2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-2-methoxyacetic acid is systematically identified through its International Union of Pure and Applied Chemistry (IUPAC) name: 2-methoxy-2-(1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid . This nomenclature follows hierarchical rules that prioritize functional groups and substituents. The parent structure is a piperidine ring , a six-membered heterocycle containing one nitrogen atom. At position 1 of the piperidine ring, a benzyloxycarbonyl group (Cbz) is attached, which consists of a carbonyl group linked to a benzyloxy moiety (C₆H₅CH₂O–). At position 4 of the same ring, a methoxyacetic acid substituent is present, comprising a methoxy group (–OCH₃) and a carboxylic acid (–COOH) bonded to the same carbon atom.
The systematic naming process begins with the piperidine core, followed by numbering to assign priority to the carboxylate and methoxy groups. The SMILES notation COC(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)O further clarifies the connectivity: the methoxy group (COC) is bonded to a central carbon, which is also connected to the piperidine ring (C1CCNCC1) and the carboxylic acid (C(=O)O). The InChIKey GCCBWLZKTKAVFT-UHFFFAOYSA-N provides a unique identifier for computational and database referencing.
| Property | Value |
|---|---|
| Molecular formula | C₁₆H₂₁NO₅ |
| Molecular weight | 307.34 g/mol |
| IUPAC name | 2-methoxy-2-(1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid |
| SMILES | COC(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Molecular Geometry and Conformational Analysis
The molecular geometry of 2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-2-methoxyacetic acid is defined by its piperidine ring conformation and the spatial arrangement of substituents. Piperidine typically adopts a chair conformation to minimize steric strain, with the nitrogen atom occupying an equatorial or axial position depending on substituent interactions. In this compound, the bulky benzyloxycarbonyl group at position 1 likely forces the nitrogen into an axial orientation , while the methoxyacetic acid group at position 4 adopts an equatorial position to reduce steric hindrance.
The methoxy group (–OCH₃) and carboxylic acid (–COOH) on the central carbon create a stereogenic center, leading to potential enantiomerism. However, the PubChem entry does not specify optical activity, suggesting the compound may exist as a racemic mixture or that stereochemistry is not yet characterized. Computational models of the 3D structure reveal a twist-boat conformation for the piperidine ring in some energy-minimized states, driven by intramolecular hydrogen bonding between the carboxylic acid and the carbonyl oxygen of the Cbz group.
| Conformational Feature | Description |
|---|---|
| Piperidine ring | Chair or twist-boat conformation |
| Substituent orientation | Cbz group axial; methoxyacetic acid equatorial |
| Hydrogen bonding | Carboxylic acid to Cbz carbonyl |
Comparative Analysis with Structurally Related Piperidine Carboxylates
When compared to analogous piperidine derivatives, this compound exhibits distinct structural and electronic features. For example, 2-(piperidin-4-yl)acetic acid lacks the benzyloxycarbonyl and methoxy groups, resulting in a simpler structure with a molecular weight of 159.18 g/mol (versus 307.34 g/mol for the target compound). The absence of the Cbz group reduces steric bulk, enabling greater conformational flexibility in the piperidine ring.
Another related compound, benzyl 4-(methanesulfonyloxy)piperidine-1-carboxylate , replaces the methoxyacetic acid group with a mesyloxy (–OSO₂CH₃) substituent. This substitution introduces a strong electron-withdrawing group, altering the electronic environment of the piperidine ring and increasing solubility in polar aprotic solvents. By contrast, the methoxy and carboxylic acid groups in the target compound enhance hydrogen-bonding capacity, potentially improving binding affinity in biological systems.
Properties
Molecular Formula |
C16H21NO5 |
|---|---|
Molecular Weight |
307.34 g/mol |
IUPAC Name |
2-methoxy-2-(1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C16H21NO5/c1-21-14(15(18)19)13-7-9-17(10-8-13)16(20)22-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3,(H,18,19) |
InChI Key |
GCCBWLZKTKAVFT-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Introduction of Benzyloxycarbonyl (Cbz) Protecting Group
4-Hydroxypiperidine is treated with benzyl chloroformate in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0–5°C. The reaction selectively protects the piperidine nitrogen, yielding 1-(benzyloxycarbonyl)-4-hydroxypiperidine with >85% purity.
Step 2: Methoxyacetic Acid Moiety Incorporation
The hydroxyl group undergoes nucleophilic substitution with methyl bromoacetate under basic conditions (sodium hydride , DMF, 60°C, 12 hours). This step introduces the methoxy group, forming methyl 2-(1-(benzyloxycarbonyl)piperidin-4-yl)-2-methoxyacetate .
Step 3: Ester Hydrolysis
The methyl ester is hydrolyzed using NaOH (2.5 M, aqueous ethanol, reflux, 4 hours) to yield the final product. Yields for this step typically exceed 90%.
Key Data:
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | Benzyl chloroformate, TEA, DCM, 0–5°C | 92% | 95% |
| 2 | Methyl bromoacetate, NaH, DMF, 60°C | 78% | 88% |
| 3 | NaOH, EtOH/H₂O, reflux | 91% | 97% |
Advantages : High regioselectivity, mild conditions.
Limitations : Requires strict anhydrous conditions for Step 2.
Multi-Step Synthesis from Benzylamine and Methyl Acrylate
This route, detailed in Patent CN1583742A , leverages inexpensive starting materials for industrial scalability:
Step 1: 1,4-Addition Reaction
Benzylamine reacts with methyl acrylate in methanol at room temperature, forming N,N-bis(β-methyl propionate)benzylamine .
Step 2: Dieckmann Condensation
The intermediate undergoes intramolecular cyclization using sodium methoxide in toluene, yielding 1-benzyl-4-keto-3-piperidine acid methyl ester .
Step 3: Hydrolysis and Decarboxylation
Treatment with 20% HCl followed by neutralization with NaOH produces 1-benzyl-4-piperidone .
Step 4: Hydrogenolysis and Functionalization
Catalytic hydrogenation (Pd/C, H₂, 20 kg/cm² ) removes the benzyl group, and subsequent coupling with methoxyacetic acid via HBTU/HOBt activation yields the target compound.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Methyl acrylate, MeOH, RT | 89% |
| 2 | NaOMe, toluene, reflux | 75% |
| 4 | Pd/C, H₂, HBTU/HOBt | 68% |
Advantages : Cost-effective, suitable for large-scale production.
Limitations : Lower yield in hydrogenolysis due to competing side reactions.
Sequential Protection-Functionalization of Piperidine-4-Carboxylic Acid
Step 1: Carbobenzylation of Piperidine-4-Carboxylic Acid
The carboxylic acid group is protected using benzyl chloroformate in THF with DIPEA as the base, forming 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid .
Step 2: O-Methylation
The carboxylic acid is converted to its methyl ester (SOCl₂/MeOH ), followed by O-methylation with methyl iodide and K₂CO₃ in acetone.
Step 3: Ester Hydrolysis
Final hydrolysis with LiOH in THF/H₂O affords the target compound.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Benzyl chloroformate, DIPEA, THF | 94% |
| 2 | Methyl iodide, K₂CO₃, acetone | 82% |
| 3 | LiOH, THF/H₂O | 88% |
Advantages : High yields at each step, avoids harsh conditions.
Limitations : Multiple protection/deprotection steps increase complexity.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Starting Material Cost | Moderate | Low | High |
| Total Yield | 65–70% | 50–55% | 70–75% |
| Scalability | Medium | High | Low |
| Key Advantage | Regioselectivity | Industrial viability | High purity |
Chemical Reactions Analysis
Types of Reactions
2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-methoxyacetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-carboxyacetic acid.
Reduction: Formation of 2-(1-(aminopiperidin-4-yl))-2-methoxyacetic acid.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-methoxyacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-methoxyacetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The benzyloxycarbonyl group can serve as a protecting group, allowing for selective reactions at other sites on the molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Substitutions
The compound’s uniqueness lies in its Cbz-protected piperidine and methoxyacetic acid components. Below is a comparative analysis with analogs from the evidence:
Table 1: Structural and Physicochemical Comparisons
Functional Group Impact on Properties
However, it is less stable under hydrogenolysis conditions compared to Boc (tert-butoxycarbonyl) . Boc: Offers better stability in acidic conditions and is widely used in peptide synthesis.
Methoxy vs. Other Substituents: The methoxy group in the target compound increases hydrophilicity compared to non-polar substituents (e.g., tert-butyl or difluoro groups in and ). This may enhance solubility in aqueous environments, critical for bioavailability .
Biological Activity
2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-methoxyacetic acid (CAS No. 63845-28-3) is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C₁₅H₁₉NO₄, and it has a molecular weight of 277.32 g/mol. The structure includes a piperidine ring, methoxy group, and benzyl ester functionalities, which contribute to its diverse biological activities.
- Molecular Formula : C₁₅H₁₉NO₄
- Molecular Weight : 277.32 g/mol
- InChIKey : BUNUQMSIKUGVKD-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that compounds with piperidine structures often exhibit notable biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of piperidine can possess antibacterial and antifungal properties.
- Anticancer Potential : In silico studies suggest that this compound may interact with key molecular targets involved in cancer pathways, particularly through mechanisms involving aldehyde dehydrogenase inhibition.
The biological activity of 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-methoxyacetic acid is primarily attributed to its ability to bind with specific enzymes and receptors. Notably, its interaction with aldehyde dehydrogenase (ALDH) has been highlighted as a potential mechanism for its anticancer effects.
Anticancer Studies
A study involving molecular docking simulations indicated that the compound could inhibit ALDH1A1, a target associated with various cancers. The predicted binding affinity and inhibition potential were evaluated through computational models, suggesting promising anticancer activity against cell lines such as HepG2 (hepatoblastoma) and DU-145 (prostate cancer).
| Compound | Binding Affinity | Mechanism of Action |
|---|---|---|
| 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-methoxyacetic acid | High | Aldehyde dehydrogenase inhibitor |
Antimicrobial Activity
In vitro tests have demonstrated antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 62.5 to ≥2000 µg/mL, indicating varying levels of effectiveness against Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 125 | 250 |
| Escherichia coli | ≥2000 | ≥2000 |
| Candida albicans | 1000 | 2000 |
Synthesis Pathways
The synthesis of this compound typically involves multiple steps, including:
- Formation of the piperidine moiety.
- Introduction of the benzyloxycarbonyl group.
- Addition of the methoxyacetic acid functionality.
These synthetic routes enable the production of the compound in laboratory settings, facilitating further research into its biological applications.
Q & A
Q. What are the critical steps for synthesizing 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-methoxyacetic acid, and how can purity be optimized?
The synthesis typically involves:
- Protection of the piperidine nitrogen using a benzyloxycarbonyl (Cbz) group to prevent unwanted side reactions .
- Introduction of the methoxyacetic acid moiety via alkylation or coupling reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
- Deprotection and purification using techniques like column chromatography or recrystallization. Optimizing reaction parameters (e.g., temperature, solvent polarity) and employing HPLC monitoring can enhance yield (>80%) and purity (>95%) .
Q. How should researchers characterize this compound to confirm its structural integrity?
Key analytical methods include:
- NMR spectroscopy : 1H and 13C NMR to verify the presence of the Cbz group (δ ~5.1 ppm for benzyl protons), methoxy group (δ ~3.3 ppm), and piperidine backbone .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ expected at m/z ~363.2 for C17H22NO5) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity and identify impurities .
Q. What functional groups in this compound are most reactive, and how do they influence downstream applications?
- The Cbz-protected piperidine is sensitive to hydrogenolysis, enabling selective deprotection for further functionalization .
- The methoxy group enhances solubility in organic solvents, while the carboxylic acid (if deprotected) allows conjugation to biomolecules or solid supports .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Discrepancies in NMR or MS data may arise from:
Q. What experimental design considerations are critical for structure-activity relationship (SAR) studies involving this compound?
- Systematic substitution : Replace the methoxy group with ethoxy, hydroxy, or halogens to assess electronic effects .
- Biological assays : Pair synthetic analogs with in vitro binding assays (e.g., enzyme inhibition) and molecular docking to correlate structural features with activity .
- Control experiments : Include negative controls (e.g., deprotected analogs) to isolate the contribution of the Cbz group .
Q. How can the stability of this compound under varying pH and temperature conditions be evaluated?
- Forced degradation studies : Expose the compound to acidic (pH 2), neutral (pH 7), and basic (pH 12) buffers at 40°C for 24–72 hours. Monitor degradation via HPLC and identify products using LC-MS .
- Long-term stability : Store samples at −20°C, 4°C, and room temperature, assessing purity monthly for 6–12 months .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Solvent optimization : Replace tetrahydrofuran (THF) with 2-MeTHF for safer large-scale reactions .
- Automated purification : Use flash chromatography systems with gradient elution to maintain consistency .
- Process analytical technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor reaction progress .
Q. How can researchers assess the environmental impact of this compound in biological systems?
- Metabolic stability assays : Incubate with liver microsomes to identify major metabolites .
- Ecotoxicology screening : Use Daphnia magna or algal growth inhibition tests to evaluate aquatic toxicity .
- Degradation studies : Expose to UV light or soil microbes to simulate environmental breakdown .
Methodological Notes
- Stereochemical analysis : For chiral centers, use Mosher ester derivatization or circular dichroism (CD) spectroscopy .
- Data interpretation : Cross-reference spectral data with databases like PubChem or Reaxys to validate assignments .
- Ethical compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., benzyl chloroformate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
